2,2',3,4'-Tetrachlorodiphenyl ether

Description

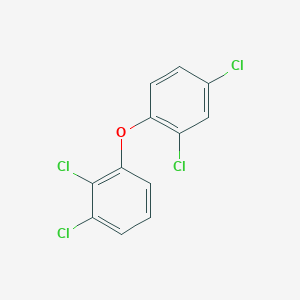

Structure

2D Structure

3D Structure

Properties

CAS No. |

147102-63-4 |

|---|---|

Molecular Formula |

C12H6Cl4O |

Molecular Weight |

308 g/mol |

IUPAC Name |

1,2-dichloro-3-(2,4-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H6Cl4O/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6H |

InChI Key |

UYVBJPIPRAJEKW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Other CAS No. |

147102-63-4 31242-94-1 |

Synonyms |

2,3-Dichlorophenyl 2,4-dichlorophenyl ether |

Origin of Product |

United States |

Environmental Occurrence and Spatiotemporal Distribution of 2,2 ,3,4 Tetrachlorodiphenyl Ether

Detection in Aquatic Ecosystems: Water, Sediments, and Biota

Aquatic environments are significant sinks for persistent organic pollutants like 2,2',3,4'-Tetrachlorodiphenyl ether. Its presence has been investigated in freshwater and marine systems, with sediments often acting as a primary reservoir.

Freshwater Systems (e.g., St. Clair River, Lake Zurich, Whitby Harbour)

In contrast, Whitby Harbour, on the shore of Lake Ontario, has been identified as a site of significant PCDE contamination. The pollution of the harbor's sediment by PCDEs was first reported in 1981. Subsequent studies in 1995 revealed that the mean concentrations of total PCDE congeners in the contaminated areas of the harbor ranged from 622 to 1929 ng/g dry weight. While these findings confirm the presence of the broader class of PCDEs, specific concentration data for the 2,2',3,4'-tetrachloro congener are not detailed in readily accessible reports. The primary contaminants of concern currently driving remediation efforts in Whitby Harbour are dioxins and furans, which are structurally related to PCDEs.

Marine and Coastal Environments (e.g., Nova Scotia shoreline)

Comprehensive data on the specific occurrence of this compound along the Nova Scotia shoreline is limited in scientific literature. Broader studies of coastal marine sediments in other regions have detected various persistent organic pollutants. For instance, studies of coastal sediments in Singapore have identified organochlorine pesticides, PCBs, and PBDEs, but did not report on the presence of PCDEs. nih.gov The long-range atmospheric transport of similar persistent organic pollutants suggests that remote coastal areas could be receptors for these compounds.

Presence in Fish and Aquatic Organisms (e.g., perch)

Information on the bioaccumulation of this compound specifically in perch is not widely documented. Fish contaminant monitoring programs in the Great Lakes, where perch are a common species, have not typically included PCDEs in their target analytes, instead focusing on substances like PCBs and mercury. oup.comnih.gov

However, laboratory studies on simulated aquatic food chains have provided insights into the bioaccumulation potential of PCDEs in general. These studies indicate that PCDEs can be taken up by aquatic organisms. The lack of field data in perch and other specific fish species highlights a gap in the current understanding of the environmental fate of this compound.

Presence in Terrestrial and Atmospheric Compartments

The distribution of this compound extends beyond aquatic systems to soil, sediments, and the atmosphere, which serves as a key pathway for its long-range transport.

Soil and Sediment Matrices

As previously noted, the most significant findings regarding this compound in sediment matrices come from studies in Whitby Harbour, where total PCDE concentrations were found to be significantly elevated.

| Location | Matrix | Contaminant | Concentration (ng/g dry weight) | Year of Study |

| Whitby Harbour, Lake Ontario | Sediment | Total PCDEs | 622 - 1929 | 1995 |

This table reflects data for the broader class of Polychlorinated Diphenyl Ethers (PCDEs) as specific data for the this compound congener was not available.

Data on the concentration of this compound in soil are scarce. The behavior of other persistent organic pollutants suggests that soil can act as a long-term reservoir for these compounds, with concentrations varying based on historical industrial activity and atmospheric deposition patterns.

Atmospheric Concentrations and Particle-Bound Forms

Specific atmospheric concentrations for this compound are not well-documented. However, the principles of long-range atmospheric transport that apply to other persistent organic pollutants are relevant to PCDEs. nih.govnih.gov These compounds can be transported over vast distances bound to atmospheric particles. nih.govnih.gov Studies on other halogenated compounds have shown that their distribution in the atmosphere is influenced by their physical-chemical properties, with less volatile compounds being more associated with particulate matter. nih.gov This suggests that this compound, as a semi-volatile compound, is likely to be found in both the gaseous and particle-bound phases in the atmosphere, facilitating its deposition in remote ecosystems far from its original sources.

Occurrence in Terrestrial Biota (e.g., earthworms, birds, mammals)

Due to their lipophilic (fat-loving) nature, polychlorinated diphenyl ethers can be absorbed by organisms from their environment. mdpi.com While specific data on the occurrence of this compound in many terrestrial species is limited, studies on related compounds provide insight into its likely behavior.

Research on other halogenated diphenyl ethers, such as the polybrominated diphenyl ether (PBDE) congener BDE-47, demonstrates accumulation in soil-feeding fauna. nih.gov Studies on the earthworm Metaphire vulgaris have shown that these organisms can accumulate such compounds primarily through the ingestion of contaminated soil. nih.govresearchgate.net This process is significant as it indicates a pathway for the chemical to enter the terrestrial food web.

In one study, the accumulation of a related compound, BDE-47, in earthworms was accompanied by its transformation in the gut into more polar metabolites. nih.gov Research on another PBDE, decabromodiphenyl ether (BDE209), in a soil-earthworm system showed that earthworms accumulated the compound quickly. nih.gov The calculated biota-soil accumulation factor (BSAF) for BDE209, which is the ratio of the chemical concentration in the organism to the concentration in the soil, ranged from 0.074 to 0.123. nih.gov

The following interactive table details the kinetic parameters of BDE209 accumulation and elimination in earthworms, providing a model for how related compounds like this compound might behave in similar ecosystems.

Table 1: Bioaccumulation and Elimination Kinetics of BDE209 in Earthworms

| Parameter | Value | Unit |

|---|---|---|

| Uptake Rate Constant (ku) | 0.156 - 0.232 | mg soil kg-1 worm d-1 |

| Depuration Rate (kd) | 0.228 - 0.239 | d-1 |

| Biota-Soil Accumulation Factor (BSAF) | 0.074 - 0.123 | Unitless |

Data derived from a study on the behavior of decabromodiphenyl ether (BDE209) in a soil-earthworm system. nih.gov

While the first detections of PCDEs were in marine organisms, their presence has since been confirmed in various biological samples, including those from terrestrial environments. mdpi.com

Global and Regional Distribution Patterns

The distribution of this compound is part of a broader pattern of contamination by the larger class of PCDEs.

PCDEs have been identified in a wide range of environmental media, including water, sediment, soil, and the atmosphere. mdpi.com This widespread presence suggests that these compounds can be transported far from their original sources. They are considered persistent organic pollutants (POPs), meaning they resist natural breakdown and can remain in the environment for long periods. undp.org

The detection of these compounds in diverse locations, from industrial parks to remote areas, underscores their pervasive nature. mdpi.comoaepublish.com For instance, total concentrations of PCDEs have been measured at levels ranging from 0.351–1800 ng/L in water and up to 3,980,000 ng/g dry weight in sediment. mdpi.com The presence of related compounds like triclosan (B1682465) and triclocarban, which can be precursors or co-contaminants, is also widespread, with detection rates of 100% in some studies of industrial park environments. oaepublish.com

Monitoring studies of related halogenated diphenyl ethers have provided some insight into temporal trends. For example, a study of the polybrominated diphenyl ethers BDE-47 and BDE-209 in surface waters across China from 2011 to 2018 showed a gradual decrease in concentrations over the eight-year period. nih.gov

The concentrations of BDE-47 and BDE-209 were generally higher in lakes than in rivers. nih.gov Additionally, seasonal variations were observed, with concentrations of BDE-209 being lower in the wet season compared to the dry season. nih.gov Such trends may be influenced by factors like regulatory actions, changes in industrial use, and environmental degradation and transport processes.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) |

| Decabromodiphenyl ether (BDE-209) |

| Polychlorinated diphenyl ethers (PCDEs) |

| Polybrominated diphenyl ethers (PBDEs) |

| Triclosan |

Sources, Formation Pathways, and Release Mechanisms of 2,2 ,3,4 Tetrachlorodiphenyl Ether

Anthropogenic Origins: Industrial By-products and Impurities

The primary pathways for the entry of 2,2',3,4'-tetrachlorodiphenyl ether into the environment are linked to human industrial activities. It is formed as an impurity in the manufacturing of other chemicals and can be found in the waste streams of these processes.

Formation as Impurities in Commercial Chlorophenol Products

This compound can be an unintended contaminant in the production of chlorophenols. dcceew.gov.au Chlorophenols are a class of chemicals used as wood preservatives, fungicides, and in the synthesis of other products like pesticides. dcceew.gov.au The manufacturing processes for these compounds can inadvertently lead to the formation of various chlorinated diphenyl ethers, including the 2,2',3,4'-tetrachloro congener.

Generation from Diphenyl Ether Precursors through Perchlorination of Industrial or Sewage Effluent

Industrial and sewage effluents can contain diphenyl ether and its derivatives. When these effluents undergo chlorination for disinfection or other treatment purposes, the diphenyl ether precursors can be perchlorinated, leading to the formation of various polychlorinated diphenyl ethers (PCDEs), including this compound.

Association with Polychlorinated Biphenyl (B1667301) (PCB) Transformer Oil Contamination

Polychlorinated biphenyls (PCBs) were widely used as dielectric fluids in electrical transformers. bowerselec.co.uk Although their production is now banned in many countries, legacy contamination persists. bowerselec.co.uk Transformer oils containing PCBs can also contain PCDEs as impurities. Cross-contamination during the maintenance of transformers, where the same equipment was used for both PCB-containing and mineral oil-based fluids, has also contributed to the spread of these contaminants. bowerselec.co.uk

By-product Formation in Specific Chemical Manufacturing Processes (e.g., Triclosan)

The production of the antimicrobial agent triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol) is another identified source of chlorinated diphenyl ethers. nih.govepa.gov The synthesis of triclosan involves the coupling of a chlorophenol and a dichlorophenol, a process that can generate various PCDEs as by-products. google.com The widespread use of triclosan in personal care products and its subsequent release into wastewater systems contributes to the environmental burden of these compounds. nih.govwikipedia.org

Environmental Formation and Transformation Processes

Beyond direct industrial release, this compound can also be formed in the environment through various reactions.

Unintended Formation during Thermal and Photochemical Reactions

Thermal processes, such as the incineration of waste containing chlorinated precursors, can lead to the formation of PCDEs. Additionally, photochemical reactions, driven by sunlight, can transform other chlorinated compounds present in the environment into different congeners of PCDEs. nih.gov For instance, the photolysis of higher chlorinated diphenyl ethers can result in the formation of lower chlorinated congeners like this compound.

Contribution from Municipal Waste Incineration

Municipal waste incineration is a significant thermal process that can lead to the unintentional formation of various chlorinated aromatic compounds, including polychlorinated diphenyl ethers (PCDEs). While specific quantitative data for the this compound congener are not extensively documented in publicly available research, the general mechanisms for PCDE formation are well-understood and applicable.

PCDEs, the chemical class to which this compound belongs, are known to be generated as by-products during the combustion of municipal solid waste. dioxin20xx.org Their formation is not due to their presence in the original waste material but rather through complex chemical reactions occurring in the high-temperature zones and cooling stages of the incinerator. These reactions can involve precursor chemicals such as chlorophenols, which are themselves present in various industrial and consumer product residues within the waste stream. device42.com The thermal breakdown of these precursors and subsequent recombination reactions can form a variety of PCDE congeners.

Research on emissions from incinerators has confirmed the presence of PCDEs, although often in lower concentrations than their more notorious counterparts, polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). dioxin20xx.org The exact mix and concentration of the 209 possible PCDE congeners, including the 2,2',3,4'-tetrachloro isomer, depend heavily on the specific composition of the waste being burned and the operational conditions of the incinerator, such as combustion temperature and the efficiency of air pollution control devices.

Table 1: Emission Sources of this compound from Municipal Waste Incineration

| Emission Source | Compound Class Detected | Specific Data for this compound |

| Incinerator Flue Gas | Polychlorinated Diphenyl Ethers (PCDEs) | Specific congener concentrations not widely reported. |

| Fly Ash | Polychlorinated Diphenyl Ethers (PCDEs) | Specific congener concentrations not widely reported. |

This table is interactive. Click on the headers to sort.

Environmental Release Pathways

Once formed, this compound can be released into the environment through several key pathways, including aquatic and atmospheric systems.

Diffuse and Point Source Emissions to Aquatic Systems (e.g., wastewater treatment plant effluent)

The release of this compound into aquatic environments can occur from both diffuse and point sources. Historically, a major source of PCDEs in the environment was their presence as impurities in commercial chlorophenol preparations. device42.com These preparations had widespread use, leading to diffuse contamination of aquatic systems over broad geographical areas through runoff and atmospheric deposition.

Wastewater treatment plants (WWTPs) represent a significant point source for the discharge of many persistent organic pollutants into rivers and coastal waters. While many conventional WWTPs are not specifically designed to remove synthetic chemical compounds like PCDEs, these substances can pass through the treatment process and be discharged with the final effluent. Although specific monitoring data for this compound in WWTP effluent is scarce, studies analyzing for broad classes of organic contaminants in sewage sludge and effluent confirm the presence of related compounds, indicating this is a viable release pathway. umn.edu

Table 2: Aquatic Release Pathways for this compound

| Release Pathway | Source Type | Description |

| Wastewater Treatment Plant (WWTP) Effluent | Point Source | Incomplete removal during treatment processes allows the compound to be discharged directly into receiving water bodies. |

| Industrial Effluent | Point Source | Direct discharge from industries where this compound may have been used or generated as a by-product. |

| Landfill Leachate | Diffuse/Point | Leachate from landfills containing historical waste with the compound can contaminate groundwater and nearby surface water. |

| Agricultural and Urban Runoff | Diffuse | Runoff from land where products containing PCDEs were used or disposed of can carry the compound into aquatic ecosystems. |

This table is interactive. Click on the headers to sort.

Atmospheric Transport and Deposition

Due to its chemical structure, this compound possesses properties that allow for long-range atmospheric transport, similar to other persistent organic pollutants (POPs). After being released into the atmosphere from sources like incinerators, the compound can exist in either the gas phase or adsorbed onto particulate matter. This partitioning between gas and particle phases is a critical factor in its environmental fate. who.int

The persistence of this compound in the atmosphere is determined by its resistance to degradation, primarily through reactions with hydroxyl (OH) radicals. Its potential for long-distance travel depends on a combination of its persistence and its physical-chemical properties, such as vapor pressure and Henry's Law constant, which govern its tendency to remain in the atmosphere versus being deposited onto land or water. who.int Deposition can occur through wet processes (rain and snow) or dry deposition of particles. This "grasshopper effect" of repeated deposition and re-volatilization allows such compounds to reach remote regions far from their original sources.

Table 3: Physicochemical Properties Influencing Atmospheric Transport of this compound

| Property | Value / Estimate | Significance for Atmospheric Transport |

| Molecular Formula | C₁₂H₆Cl₄O | Defines the basic structure and mass of the molecule. |

| Molecular Weight | 307.98 g/mol | Influences physical properties like volatility. |

| Vapor Pressure | Not experimentally determined; expected to be low. | A low vapor pressure suggests the compound will tend to adsorb to atmospheric particles rather than exist purely as a gas. |

| Henry's Law Constant | Not experimentally determined. | Determines the partitioning between air and water, affecting its removal from the atmosphere by rain (wet deposition). |

| Atmospheric Half-Life | Not specifically calculated; estimated to be days to weeks. | A longer half-life, due to slow reaction with OH radicals, allows for greater transport distances before degradation. |

This table is interactive. Click on the headers to sort.

Release from Historic Use in Consumer Products and Waste Streams

A primary pathway for the release of many persistent organic pollutants into the environment is through the lifecycle of consumer and industrial products. While this compound was not typically a desired end-product itself, PCDEs were known contaminants in the production of other chemicals, such as chlorophenols and polychlorinated biphenyls (PCBs). device42.comwho.int These primary chemicals were used extensively in a variety of applications, including:

As intermediates in the synthesis of pesticides and dyes.

In electrical equipment as dielectric and coolant fluids (similar to PCBs). who.int

As components in flame retardants, lubricants, and plasticizers. dioxin20xx.org

The release of this compound from these sources occurs over the entire product lifecycle. This includes emissions during the manufacturing of the primary chemicals, slow leaching from products during their use (e.g., from plastics or painted surfaces), and, most significantly, from their disposal in landfills or through incineration. The historical and widespread use of these products has resulted in a diffuse, long-term release of associated impurities like this compound into the global environment.

Environmental Fate and Biogeochemical Transformations of 2,2 ,3,4 Tetrachlorodiphenyl Ether

Environmental Persistence and Stability

Persistent Organic Pollutants (POPs) are chemical substances that are toxic, resist degradation, and bioaccumulate, allowing them to be transported over long distances. undp.org Due to these characteristics, they can remain in the environment for decades, posing a long-term risk. undp.org The Stockholm Convention outlines specific criteria to define environmental persistence, focusing on the chemical's half-life in different environmental compartments. undp.org

Table 1: Regulatory Criteria for Environmental Persistence This table outlines the half-life thresholds used to classify a substance as persistent (P) or very persistent (vP) according to the US EPA.

| Environmental Compartment | Persistent (P) Half-Life | Very Persistent (vP) Half-Life |

|---|---|---|

| Water | > 60 days | > 180 days |

| Soil | > 60 days | > 180 days |

| Sediment | > 60 days | > 180 days |

Data sourced from US EPA persistence criteria. smithers.com

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with sunlight or water. While often slower than microbial degradation, these pathways can contribute significantly to the natural attenuation of persistent compounds. nih.gov

Photolytic Transformation ProcessesPhotolysis, or photodegradation, is a key abiotic process for many aromatic compounds in the environment. This process is initiated when a chemical absorbs light energy, typically in the ultraviolet (UV) spectrum, leading to the cleavage of chemical bonds.researchgate.netFor chlorinated diphenyl ethers, photolytic transformation can occur through the cleavage of the carbon-chlorine (C-Cl) bond or the ether linkage.

Photo-initiated oxidative degradation is considered a major abiotic degradation pathway for many polymers in aerobic environments. researchgate.net This process involves the formation of free radicals, which then react with oxygen to create hydroperoxides, leading to chain scission and the formation of various degradation products. researchgate.net While this is a plausible degradation route for 2,2',3,4'-tetrachlorodiphenyl ether, specific studies detailing its photolytic rate and transformation products are limited.

Biotic Transformation and Biodegradation Processes

Biotic transformation, mediated by living organisms, is a critical route for the breakdown of persistent organic pollutants. These processes involve complex enzymatic systems found in microorganisms and other organisms.

Microbial Degradation Mechanisms in Environmental Matrices (e.g., by bacteria and fungi)Microorganisms, particularly bacteria and fungi, play a central role in the degradation of chlorinated aromatic compounds. Studies on related compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), provide insight into potential pathways for this compound.

Under aerobic conditions, bacteria can utilize dioxygenase enzymes to attack the aromatic ring, leading to the formation of catechols. researchgate.net These intermediates are then processed through the chlorocatechol pathway, resulting in ring cleavage and eventual mineralization. researchgate.net In a study on 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), an Acinetobacter sp. isolated from activated sludge was able to degrade 45.44% of the compound over 63 days, with 4-OH-BDE identified as a major product. nih.gov

Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are sequentially removed from the diphenyl ether molecule. This process is often carried out by specialized bacteria like Dehalococcoides species. nih.gov For example, anaerobic degradation of BDE-47 has been shown to produce less brominated congeners like BDE-17 and BDE-4. nih.gov It is plausible that anaerobic microbes could similarly dechlorinate this compound.

Formation of Metabolites (e.g., Hydroxylated, Debrominated, Methoxylated Analogs)

The biotransformation of this compound, like other persistent organic pollutants, can lead to the formation of various metabolites. These metabolic processes, primarily occurring in organisms, can alter the structure, persistence, and toxicity of the parent compound. The main metabolic pathways include hydroxylation, debromination (by analogy from brominated counterparts), and methoxylation.

Hydroxylated Analogs: The introduction of one or more hydroxyl (-OH) groups onto the aromatic rings is a common metabolic pathway for compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), which are structurally similar to PCDEs. This process is typically mediated by cytochrome P450 (CYP450) enzymes. nih.gov The formation of hydroxylated metabolites can occur through direct insertion of a hydroxyl group or via the formation of an arene oxide intermediate. nih.gov For instance, studies on the structurally related 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) in rats identified several hydroxylated metabolites, including both tetrabrominated and debrominated-hydroxylated forms. nih.gov This suggests that this compound would likely undergo similar hydroxylation reactions in biota.

Debrominated/Dechlorinated Analogs: While this compound is chlorinated, the process of removing a halogen atom (dehalogenation) is a known transformation pathway for halogenated aromatic compounds. For example, studies on BDE-47 have demonstrated its debromination by iron-based bimetals, yielding ortho- and para-substituted BDEs. nih.gov Computational studies on 2,3,4-tribromodiphenyl ether also indicate a preference for the removal of the meta-positioned bromine atom. nih.gov By analogy, it is plausible that this compound could undergo dechlorination under specific environmental conditions, leading to the formation of lower-chlorinated diphenyl ethers.

Methoxylated Analogs: Following hydroxylation, a subsequent metabolic step can be the methylation of the hydroxyl group to form a methoxy (B1213986) (–OCH3) group. This has been observed for hydroxylated PCBs, where they are transformed into methoxylated PCBs (MeO-PCBs). nih.gov The derivatization of hydroxylated metabolites with diazomethane (B1218177) to form methoxylated analogs is also a common analytical technique used to identify them in tissue samples. nih.gov Therefore, it is conceivable that hydroxylated metabolites of this compound could be further metabolized to form methoxylated analogs in the environment.

Table 1: Potential Metabolites of this compound Based on Analogous Compounds

| Metabolite Type | Formation Process | Analogous Compound Studied | Key Findings | Citation |

|---|---|---|---|---|

| Hydroxylated | Cytochrome P450-mediated oxidation | 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Formation of multiple hydroxylated tetrabrominated and tribrominated diphenyl ethers in rats. | nih.gov |

| Hydroxylated | CYP450-mediated oxidation | Polychlorinated Biphenyls (PCBs) | Formation of various OH-PCBs, which are major metabolites. | nih.gov |

| Debrominated | Reductive dehalogenation by bimetals | 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Effective debromination by Pd/Fe0 and Cu/Fe0 in water. | nih.gov |

| Methoxylated | Methylation of hydroxylated metabolites | 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Detection of tetrachlorinated MeO-OH-PCB metabolites in rats. | nih.gov |

Partitioning and Transport Dynamics in Environmental Media

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which influence its partitioning between solid, liquid, and gaseous phases.

Sediment-Water Partitioning and Retention

In aquatic systems, nonionic organic chemicals like this compound tend to partition from the water column to the sediment. This process is largely driven by the chemical's hydrophobicity and the organic carbon content of the sediment. The equilibrium partitioning (EqP) theory posits that at equilibrium, the concentration of a chemical in the sediment is proportional to its concentration in the interstitial (pore) water and the sediment's organic carbon content. clu-in.org

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe this partitioning behavior. A high Koc value indicates a strong tendency for the chemical to adsorb to sediment organic carbon, reducing its concentration in the water phase. clu-in.org The retention of this compound in sediments is therefore expected to be significant, particularly in sediments with high organic matter content. Dissolved organic matter (DOM) in porewater can also influence partitioning by enhancing the apparent solubility of hydrophobic compounds, potentially affecting their mobility and bioavailability. oakland.edu For example, studies on 2,2′,4,4′-tetrachlorobiphenyl showed that aeration of anoxic porewater increased its partitioning to DOM. oakland.edu

Air-Water Exchange and Long-Range Atmospheric Transport

Due to its semi-volatile nature, this compound has the potential for long-range atmospheric transport (LRT). nih.gov This process allows chemicals to be transported far from their original sources, leading to their global distribution. pops.int The atmosphere is the most rapid medium for environmental transport. pops.int

The potential for LRT is influenced by a chemical's persistence in the atmosphere (its atmospheric half-life) and its partitioning between the gas phase and atmospheric particles. nih.gov Chemicals with an atmospheric half-life greater than two days are considered to have a potential for significant LRT. pops.int Sorption to atmospheric aerosols is a key process influencing the LRT of semi-volatile organic chemicals, as it affects their deposition and degradation rates. nih.gov The movement of such pollutants can occur over thousands of kilometers, with intercontinental transport times ranging from days to weeks. unbc.ca

Soil-Water Interactions and Leaching Potential

When introduced to terrestrial environments, this compound will interact with soil and water, influencing its potential to leach into groundwater. The key factors governing its mobility in soil are its adsorption to soil organic matter and its persistence. The soil organic carbon-water partition coefficient (Koc) is again a critical parameter, with higher values indicating stronger adsorption and lower mobility. nih.gov

The leaching potential of a pesticide or organic contaminant is often assessed using models that incorporate its half-life (t½) and Koc. researchgate.net Compounds that are both persistent (long half-life) and mobile (low Koc) have a higher potential to contaminate groundwater. researchgate.net For a hydrophobic compound like this compound, strong adsorption to soil organic matter is expected, which would limit its downward movement and leaching potential. However, factors such as soil type, rainfall, and agricultural practices can influence its transport. researchgate.netjuniperpublishers.com

Table 2: Factors Influencing the Environmental Partitioning and Transport of this compound

| Environmental Compartment | Key Process | Controlling Factors | Expected Behavior of this compound | Citation |

|---|---|---|---|---|

| Sediment-Water | Partitioning | Organic carbon content (Koc), Dissolved Organic Matter (DOM) | Strong partitioning to and retention in sediments with high organic carbon. | clu-in.orgoakland.edu |

| Air | Long-Range Transport | Atmospheric half-life, Air-particle partitioning | Potential for global distribution via atmospheric movement. | nih.govpops.int |

| Soil-Water | Leaching | Soil organic carbon content (Koc), Persistence (half-life) | Low leaching potential due to expected high sorption to soil organic matter. | nih.govresearchgate.net |

| Biota | Bioaccumulation | Lipophilicity (Kow) | Accumulation in fatty tissues of organisms. | unbc.ca |

Transport Through Biota

As a lipophilic (fat-loving) compound, this compound is prone to bioaccumulation in living organisms. This process involves the uptake and concentration of the chemical in the tissues of an organism, particularly in fatty tissues, at a rate faster than it is metabolized or excreted. unbc.ca

Furthermore, this compound can undergo biomagnification, where its concentration increases at successively higher levels in the food chain. This occurs as predators consume prey containing the chemical, leading to higher body burdens in top predators. Transport through biota can also contribute to the geographic dispersal of the compound, as migratory species carrying a body burden of the chemical can transport it over long distances. pops.int

Bioaccumulation, Biomagnification, and Trophic Transfer of 2,2 ,3,4 Tetrachlorodiphenyl Ether

Uptake and Accumulation in Aquatic Organisms (e.g., fish, invertebrates)

The uptake and accumulation of 2,2',3,4'-tetrachlorodiphenyl ether in aquatic organisms are governed by its hydrophobic and lipophilic nature. This causes it to partition from water into the fatty tissues of organisms. Aquatic ecosystems, particularly those with contaminated sediments, act as significant reservoirs for such compounds.

For aquatic invertebrates, especially benthic organisms like oligochaete worms and chironomid larvae that live in and ingest sediment, the accumulation is pronounced. Studies on chironomid larvae (Chironomus riparius) exposed to PCB-contaminated sediments showed that the larvae accumulated PCBs to levels comparable to the sediment content, with bioaccumulation coefficients ranging from 1.11 to 1.59. capes.gov.br This indicates that organisms in direct contact with contaminated sediment can readily absorb these pollutants.

In fish, bioaccumulation can occur through two primary pathways: direct absorption from water across the gills and skin, or dietary intake of contaminated food sources. mdpi.com Research on various fish species in contaminated environments has consistently shown the presence of related compounds. For instance, in Lake Chapala, Mexico, PCBs and PBDEs were detected in several fish species, including Chirostoma spp., common carp (B13450389) (Cyprinus carpio), and tilapia (Oreochromis aureus), with concentrations in fish tissue reaching up to 7.20 ng/g dry weight for PCBs. mdpi.com Although the levels were relatively low, they confirm the process of bioaccumulation in these species. mdpi.com The accumulation patterns can differ between species due to varying metabolic capacities and feeding habits. epa.gov

Bioaccumulation in Terrestrial Biota (e.g., earthworms, birds, mammals)

In terrestrial environments, this compound is expected to accumulate in soil and be transferred to soil-dwelling organisms and higher trophic levels. Soil organisms can accumulate components of commercial PBDE mixtures, with reported soil organism accumulation factors of 2 for octabromodiphenyl ether, demonstrating uptake by soil biota. pops.int

Birds, particularly predators at the top of food chains, are highly susceptible to accumulating significant body burdens of halogenated compounds. A detailed study on the toxicokinetics of 42 PCB congeners in American kestrels (Falco sparverius) provides a model for how such compounds behave in avian species. nih.govresearchgate.net The study found that PCB elimination was dependent on the specific chlorine substitution pattern and the hydrophobicity of the congener. nih.gov Congeners with certain open positions on the phenyl rings were cleared more readily, while others were more persistent and thus more likely to biomagnify. nih.gov

Mammals are also at risk of bioaccumulation. A study on cows exposed to PCB and PCDD/F contaminated silage and soil demonstrated transgenerational bioaccumulation, where suckling calves accumulated concentrations in their tissues that were twice as high as their mothers'. nih.gov This highlights the efficient transfer of these lipophilic compounds through milk. nih.gov Transfer rates from oral intake to milk were highly variable (0.1% to 42%), depending on the specific congener and the cow's physiology. nih.gov

Trophic Transfer and Biomagnification Potential in Food Webs (e.g., aquatic and terrestrial food chains)

Trophic transfer is the process by which contaminants are passed from one trophic level to the next. When the concentration of a contaminant increases at successively higher levels in a food web, it is known as biomagnification. The potential for a chemical to biomagnify is often assessed using the Trophic Magnification Factor (TMF), which is derived from the slope of the relationship between contaminant concentration and the trophic level of various organisms in a food web. nih.gov A TMF value greater than 1 is a clear indicator that the chemical is biomagnifying. nih.gov

Polychlorinated and polybrominated diphenyl ethers have demonstrated significant potential for biomagnification in both aquatic and terrestrial food webs. In a Northwest Atlantic marine food web, biomagnification factors (BMFs), which measure the concentration increase from prey to predator, for tetra- to hexa-BDEs ranged from 17 to 76 in harbor seals relative to their fish prey, indicating a high degree of biomagnification. nih.gov Similarly, studies in the Great Lakes have shown that PBDEs and PCBs biomagnify, with the food web magnification factor for BDE-47 (a tetrabromodiphenyl ether) being 3.2. acs.org

The structure of the food web itself plays a critical role. For example, in a study of mercury contamination, the pelagic (open water) food web showed a much higher TMF (6.68) compared to the benthic (bottom-dwelling) food web (2.06), suggesting that the pathways of contaminant flow strongly influence biomagnification intensity. acs.org Given its structural similarities to these compounds, this compound is expected to exhibit similar trophic transfer and biomagnification behavior, posing a risk to apex predators in contaminated ecosystems. mdpi.com

Comparative Bioaccumulation Kinetics with Analogous Halogenated Organic Pollutants (e.g., PCBs and PBDEs)

The bioaccumulation kinetics of this compound can be understood by comparing it to structurally similar PCBs and PBDEs. The key factors influencing bioaccumulation kinetics are the degree and pattern of halogenation, hydrophobicity (often measured by the octanol-water partition coefficient, Log Kₒw), and the organism's ability to metabolize the compound.

Polychlorinated Biphenyls (PCBs): The bioaccumulation of PCBs is highly congener-specific. For example, a study on the house cricket showed that the coplanar PCB-77 (3,3',4,4'-tetrachlorobiphenyl) was more persistent than the non-coplanar PCB-47 (2,2',4,4'-tetrachlorobiphenyl), despite having lower lipophilicity. researchgate.net In American kestrels, the clearance of PCB congeners was found to be predictable based on their molecular structure, specifically the presence of an open meta-para site on a phenyl ring, which allows for metabolic breakdown. nih.govresearchgate.net Compounds lacking this feature are cleared more slowly and thus have a higher biomagnification potential. nih.gov

Polybrominated Diphenyl Ethers (PBDEs): PBDEs generally follow similar bioaccumulation patterns to PCBs. The congener BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) is consistently found as a dominant congener in biota, indicating its persistence and bioaccumulative nature. nih.gov Studies have shown that BDE-47 accumulates rapidly in fish. nih.gov In a study comparing PBDEs and PCBs in a Lake Michigan food web, the food web magnification factors for BDE-47 and the structurally similar PCB-153 were comparable (3.2 and 4.0, respectively), suggesting a similar potential for biomagnification.

The kinetics of these compounds often exhibit biphasic elimination, with a rapid initial clearance followed by a much slower elimination of the remaining fraction, which is tightly sequestered in tissues. nih.gov The table below presents bioaccumulation data for various analogous compounds, illustrating the range of values observed in different organisms and environments.

Interactive Data Table: Bioaccumulation Factors of Analogous Compounds

| Compound Class | Specific Congener | Organism(s) | Bioaccumulation Metric | Value | Source |

| PCB | Mixed Congeners | Chironomid Larvae | Bioaccumulation Coefficient | 1.11 - 1.59 | capes.gov.br |

| PBDE | BDE-47 | Lake Michigan Food Web | Food Web Magnification Factor | 3.2 | acs.org |

| PCB | PCB-153 | Lake Michigan Food Web | Food Web Magnification Factor | 4.0 | acs.org |

| PBDE | Tetra- to Hexa-BDEs | Harbor Seals | Biomagnification Factor (BMF) | 17 - 76 | nih.gov |

| PCB | Mixed Congeners | Cow Calf | Transgenerational Transfer | Calf levels 2x mother's | nih.gov |

Based on its structure as a tetrachlorinated diphenyl ether, PCDE 42 is expected to be readily absorbed and slowly eliminated, leading to significant bioaccumulation. Its kinetics would likely be intermediate between or similar to tetrachlorobiphenyls and tetrabromodiphenyl ethers, making it a persistent and bioaccumulative substance of concern in the environment.

Ecological Implications and Environmental Risk Assessment of 2,2 ,3,4 Tetrachlorodiphenyl Ether

Ecotoxicity to Aquatic Organisms (e.g., acute toxicity to fish)

The aquatic environment is a primary sink for many persistent organic pollutants. Therefore, assessing the toxicity of 2,2',3,4'-TeCDE to aquatic life is a critical component of its environmental risk assessment. Acute toxicity testing in fish is a standard method for evaluating the immediate harm a chemical can cause. oecd.orgoecd.orgfao.org

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), expose fish to the test substance for a 96-hour period. oecd.orgoecd.org During this time, mortalities are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours) to determine the concentration that is lethal to 50% of the test organisms (LC50). oecd.orgoecd.orgfao.org These tests typically use multiple concentrations of the chemical to establish a dose-response relationship. oecd.org The selection of fish species can vary depending on the specific regulatory requirements and environmental scenarios being considered, with options including cold, temperate, or warm water species. fao.org

While specific LC50 data for 2,2',3,4'-TeCDE from these standardized tests were not found in the provided search results, the general methodology provides a framework for how its acute aquatic toxicity would be assessed. The results of such tests are crucial for classifying the chemical's hazard potential and for establishing safe environmental concentrations. europa.eu

Table 1: Standard Parameters for Acute Fish Toxicity Testing

| Parameter | Description | Reference |

| Test Duration | Typically 96 hours. | oecd.org, oecd.org |

| Endpoint | LC50 (Lethal Concentration for 50% of the test population). | oecd.org, oecd.org, fao.org |

| Observation Intervals | Mortalities recorded at 24, 48, 72, and 96 hours. | oecd.org, oecd.org |

| Concentrations | A geometric series of at least five concentrations is recommended. | oecd.org |

| Organisms | Various fish species can be used depending on the assessment goals. | fao.org |

Effects on Terrestrial Ecosystem Components

The impact of chemical contaminants on terrestrial ecosystems is a complex issue, affecting various components from soil microorganisms to plants and wildlife. miteco.gob.esresearchgate.net

Soil Microorganisms: Soil health is fundamental to terrestrial ecosystem function, and microorganisms play a vital role in processes like nutrient cycling and decomposition. mdpi.com The introduction of chemical pollutants can disrupt these microbial communities. Studies on other chlorinated compounds, such as the herbicide 2,4-Dichlorophenoxyacetic acid, have shown that they can significantly alter the population and structure of soil microbial communities. researchgate.net The effects can be concentration-dependent, with potential for both inhibition and stimulation of different microbial groups. researchgate.net The impact of 2,2',3,4'-TeCDE on soil microbial communities is an area that requires further investigation to understand its potential to disrupt essential soil processes.

Wildlife: Terrestrial wildlife can be exposed to contaminants through their diet and environment. svdcdn.com Endocrine-disrupting chemicals (EDCs) are of particular concern as they can interfere with hormonal systems, leading to a range of adverse effects on reproduction, development, and immune function. svdcdn.comnih.govresearchgate.netresearchgate.net These effects can be subtle but have significant consequences for the long-term health and survival of wildlife populations. researchgate.net Given the structural similarities of 2,2',3,4'-TeCDE to other known EDCs, its potential to impact terrestrial wildlife warrants careful consideration.

Receptor-Mediated Activities in Non-Human Organisms (e.g., aryl hydrocarbon receptor activation)

The toxic effects of many environmental contaminants are mediated through their interaction with specific cellular receptors. The aryl hydrocarbon receptor (AhR) is a well-studied example, playing a key role in mediating the toxicity of a wide range of pollutants, including dioxins and some PCBs. doi.orgnih.govnih.gov

Activation of the AhR by a ligand leads to its translocation to the nucleus, where it can alter the expression of a variety of genes. doi.orgnih.gov This can lead to a cascade of downstream effects, including developmental toxicity and disruption of normal physiological processes. doi.org For instance, in developing zebrafish, hyperactivation of the AhR by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) results in cardiovascular toxicity. doi.org

Studies on various AhR ligands have shown that they can modulate immune responses in non-human organisms. nih.govresearchgate.net For example, certain AhR ligands can influence the differentiation of T-helper cells, affecting the production of important signaling molecules called cytokines. researchgate.net The ability of 2,2',3,4'-TeCDE to activate the AhR and elicit similar receptor-mediated responses is a critical area of research for understanding its toxic potential in non-human organisms.

Table 2: Examples of AhR-Mediated Effects in Non-Human Organisms

| Organism | AhR Ligand | Observed Effect | Reference |

| Zebrafish | TCDD | Altered heart morphology and function | doi.org |

| Human (in vitro) | Dioxin, FICZ | Altered T-cell polarization (enhanced IL-22, decreased IL-17A) | researchgate.net |

| Human (in vitro) | FICZ, ITE | Inhibition of dendritic cell differentiation and maturation | nih.gov |

Comparative Ecotoxicological Profiles with Polychlorinated Biphenyls and Polybrominated Diphenyl Ethers

Polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) are two other classes of persistent organic pollutants that have been extensively studied due to their widespread environmental contamination and toxic effects. nih.govnih.govepa.gov Comparing the ecotoxicological profile of 2,2',3,4'-TeCDE with these well-characterized compounds can provide valuable insights into its potential environmental risk.

Structural Similarities and Toxic Mechanisms: Like PCBs and PBDEs, 2,2',3,4'-TeCDE is a halogenated aromatic compound. This structural similarity suggests that they may share common toxicological mechanisms. nih.gov For example, some PCB congeners are known to be potent activators of the AhR, similar to dioxins. epa.govnih.gov The toxicity of PBDEs is also not fully understood, but they are known to be endocrine disruptors and neurotoxins. nih.gov The less brominated PBDEs, such as tetra- and penta-BDEs, are considered to be more toxic and bioaccumulative. nih.govmdpi.com

Bioaccumulation and Persistence: PCBs and PBDEs are known for their persistence in the environment and their ability to bioaccumulate in food chains due to their lipophilic nature. nih.govepa.gov This leads to higher concentrations in organisms at the top of the food web, such as marine mammals and predatory birds. vliz.be Given its chemical structure, it is likely that 2,2',3,4'-TeCDE also has the potential to persist and bioaccumulate, posing a long-term risk to ecosystems.

Toxic Equivalency Factors (TEFs): For compounds that act through the AhR, the toxic equivalency factor (TEF) approach is sometimes used to assess the risk of complex mixtures. epa.gov This approach compares the potency of a given compound to that of the most potent AhR agonist, TCDD. While TEFs have been developed for some PCB congeners, this approach must be used with caution as it may not always accurately predict the toxicity of mixtures. epa.gov The development of a TEF for 2,2',3,4'-TeCDE would require further research into its AhR-mediated activity.

Table 3: Comparative Properties of Halogenated Aromatic Compounds

| Compound Class | Key Toxicological Concerns | Common Mechanism | Reference |

| Polychlorinated Biphenyls (PCBs) | Endocrine disruption, developmental effects, carcinogenicity | AhR activation (for some congeners) | epa.gov, nih.gov, epa.gov |

| Polybrominated Diphenyl Ethers (PBDEs) | Neurotoxicity, endocrine disruption, thyroid hormone imbalance | Not fully elucidated, endocrine disruption | nih.gov, nih.gov |

| Polychlorinated Diphenyl Ethers (PCDEs) | Potential for similar toxicities to PCBs and PBDEs | Likely involves AhR activation and other mechanisms | pops.int |

Analytical Methodologies for Environmental Quantification and Speciation of 2,2 ,3,4 Tetrachlorodiphenyl Ether

Sample Preparation Techniques

Sample preparation is a crucial step in the analytical workflow, designed to isolate the target analyte from the complex sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis. nih.gov The choice of technique depends heavily on the specific characteristics of the environmental matrix being analyzed.

The extraction of 2,2',3,4'-tetrachlorodiphenyl ether from environmental samples requires methods that can efficiently separate this lipophilic compound from various matrix types.

Water: For aqueous samples, Solid-Phase Extraction (SPE) is a widely used technique. nih.gov In SPE, a water sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. nih.gov This process effectively concentrates the analyte and removes it from the water matrix.

Sediment and Soil: Pressurized Liquid Extraction (PLE) and Soxhlet extraction are common methods for solid matrices like sediment and soil. nih.gov Soxhlet extraction, a conventional method, involves continuous extraction with a solvent like methylene (B1212753) chloride for an extended period (e.g., 18-24 hours). nih.govepa.gov PLE, a more modern technique, uses elevated temperatures and pressures to reduce extraction time and solvent consumption significantly, offering comparable recovery rates to Soxhlet extraction. nih.gov Another innovative approach for sediments involves using liquefied dimethyl ether (DME) as an extractant, which can simultaneously remove both polychlorinated biphenyls (PCBs) and water. nih.gov

Biota (Tissues): Due to the high lipid content in biological tissues, sample preparation is particularly challenging. researchgate.net The sample is typically homogenized and mixed with a drying agent like anhydrous sodium sulfate (B86663) before extraction. epa.gov Soxhlet extraction with methylene chloride is a standard method. epa.gov After extraction, the lipid content is determined, as it is a critical parameter in assessing bioaccumulation.

Air: Active air sampling involves drawing a known volume of air through a sorbent tube packed with materials like XAD-7 resin to trap volatile and semi-volatile organic compounds. osha.govepa.gov The trapped compounds are then desorbed from the sorbent using a solvent or thermal desorption for analysis.

Dust and Surfaces: Household dust and surfaces can be significant reservoirs of compounds like polybrominated diphenyl ethers (PBDEs), and by extension, polychlorinated diphenyl ethers (PCDEs). epa.govyoutube.com Samples can be collected by wiping a defined area (e.g., 10 x 10 cm) with filter paper moistened with a solvent like ethanol. epa.gov The wipe is then extracted for analysis.

Table 1: Summary of Extraction Methods for this compound in Environmental Matrices

| Environmental Matrix | Extraction Method | Key Principles & Solvents |

| Water | Solid-Phase Extraction (SPE) | Analyte adsorbed onto a solid sorbent and eluted with an organic solvent. nih.gov |

| Sediment/Soil | Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to accelerate extraction with organic solvents. nih.gov |

| Soxhlet Extraction | Continuous extraction with a cycling solvent (e.g., methylene chloride). nih.govepa.gov | |

| Liquefied Dimethyl Ether (DME) Extraction | Uses liquefied DME under moderate pressure to extract analytes. nih.gov | |

| Biota (Tissues) | Soxhlet Extraction | Sample is dried with sodium sulfate and extracted with methylene chloride. epa.gov |

| Air | Active Sampling on Sorbent Tubes | Air is passed through a tube with sorbent (e.g., XAD-7 resin) to trap analytes. osha.govepa.gov |

| Dust/Surfaces | Wipe Sampling | A defined area is wiped with a solvent-moistened filter paper. epa.gov |

Following extraction, the resulting extract often contains co-extracted substances, such as lipids, fatty acids, and other natural organic matter, which can interfere with chromatographic analysis and damage sensitive instrumentation. researchgate.net Therefore, one or more cleanup steps are essential.

Lipid Removal: For high-fat samples like biota, lipid removal is paramount. Techniques include freezing-lipid filtration, where the extract is mixed with an immiscible solvent like acetonitrile, and the lipids are solidified by freezing and then separated. researchgate.net Another common method is treatment with concentrated sulfuric acid, which destroys lipids, although it may also affect some analytes. epa.govresearchgate.net

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that separates molecules based on their size. It is effective in removing large molecules like lipids and polymers from the sample extract, while allowing the smaller analyte molecules to pass through for collection. nih.gov

Adsorption Chromatography: Column chromatography using adsorbents like silica (B1680970) gel, Florisil, and alumina (B75360) is widely employed for cleanup and fractionation. nih.govepa.govresearchgate.net These materials can be used in single or multi-layered columns. For instance, a multi-layer silica gel column can effectively remove residual lipids and other interferences. researchgate.net The polarity of the elution solvents can be varied to separate the analytes from interfering compounds and to fractionate the sample into different classes of compounds. For example, a silica gel column might be eluted with solvents of increasing polarity to separate different groups of persistent organic pollutants.

Table 2: Common Adsorbents Used in Cleanup and Fractionation

| Adsorbent | Purpose |

| Silica Gel | Removal of polar interferences, fractionation. nih.govresearchgate.net |

| Florisil | Cleanup of pesticides and related compounds. epa.govresearchgate.net |

| Alumina | Fractionation and removal of interferences. nih.govresearchgate.net |

| Sulfuric Acid Impregnated Silica | Destruction and removal of lipids and other oxidizable matrix components. researchgate.net |

Chromatographic Separation Techniques

Chromatography is the core analytical technique used to separate the target analyte, this compound, from other co-extracted compounds, including other PCDE congeners, before detection.

Gas chromatography is the most common technique for the analysis of semi-volatile compounds like PCDEs and PBDEs. sigmaaldrich.com

Capillary Columns: Modern GC analysis almost exclusively uses high-resolution capillary columns instead of older packed columns. Low-bleed capillary columns with a non-polar or semi-polar stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., SLB-5ms), are preferred. sigmaaldrich.com These columns provide excellent separation efficiency and thermal stability, which is crucial for achieving the high temperatures (often up to 340°C) needed to elute higher-brominated or -chlorinated congeners. sigmaaldrich.com The inertness of these columns is critical for achieving good peak shape and response, especially at trace levels. sigmaaldrich.com

Separation: The GC separates compounds based on their boiling points and interaction with the stationary phase. The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds from the column into the detector. This process enables the separation of this compound from other closely related congeners.

While GC is the dominant technique, high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry offers an alternative for the analysis of these compounds. nih.govmdpi.com

UPLC-MS/MS: UPLC systems use columns with smaller particle sizes, providing higher resolution and faster analysis times compared to conventional HPLC. mdpi.com This technique can be particularly useful for analyzing complex mixtures or for compounds that are thermally labile and not suitable for GC analysis. For related compounds, methods have been developed using UPLC coupled with tandem mass spectrometry (UPLC-MS/MS), which provides excellent sensitivity and selectivity. mdpi.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for the analysis of this compound due to its high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS): When coupled with GC, HRMS is a powerful tool for the definitive identification and quantification of target analytes. epa.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy, allowing for the determination of the elemental composition of an ion. epa.gov This capability helps to distinguish the target analyte from matrix interferences with the same nominal mass. For chlorinated compounds, monitoring the exact m/z values of the characteristic isotopic clusters provides high confidence in identification.

Tandem Mass Spectrometry (MS/MS): In GC-MS/MS or LC-MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented, and then one or more specific product ions are monitored in the second mass analyzer. This technique, often operated in the multiple reaction monitoring (MRM) mode, significantly reduces chemical noise and enhances selectivity and sensitivity, allowing for very low detection limits. mdpi.com

Quantification: Quantification is typically performed using the isotope dilution method. epa.gov A known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C₁₂-2,2',3,4'-tetrachlorodiphenyl ether) is added to the sample at the beginning of the analytical procedure. This internal standard behaves similarly to the native analyte throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the response of the native analyte to that of the labeled standard, accurate quantification can be achieved, correcting for any losses during sample preparation and for variations in instrument response.

Table 3: Illustrative Mass Spectrometric Parameters for Analysis

| Parameter | Description | Typical Setting/Mode |

| Ionization Mode | Method used to create ions from the analyte molecules. | Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI) for GC-MS; Electrospray Ionization (ESI) for LC-MS. nih.govmdpi.com |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | High-Resolution Sector, Quadrupole, Ion Trap, Time-of-Flight (TOF). |

| Detection Mode | Method for detecting and quantifying ions. | Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM), Full Scan. mdpi.com |

| Quantification | Method for calculating the concentration of the analyte. | Isotope Dilution using a ¹³C-labeled internal standard. epa.gov |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. chromatographyonline.com This fragmentation pattern serves as a chemical fingerprint, aiding in the structural elucidation and confirmation of the analyte.

For this compound, the resulting mass spectrum is characterized by a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pathways for ethers often involve cleavage of the carbon-oxygen bond and the bonds adjacent to it. epa.govcdc.gov For polychlorinated compounds, a characteristic pattern is the sequential loss of chlorine atoms. fishersci.com Therefore, the EI-MS spectrum of this compound would be expected to show the molecular ion and significant fragment ions corresponding to the loss of one or more chlorine atoms ([M-Cl]⁺, [M-2Cl]⁺, etc.), as well as fragments arising from the cleavage of the diphenyl ether structure. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) provides an additional layer of confirmation for the identity of chlorine-containing fragments.

Table 1: Predicted Characteristic EI-MS Fragments for this compound

| Ion Description | Predicted m/z (for ³⁵Cl isotopes) | Fragmentation Pathway |

|---|---|---|

| Molecular Ion | 306 | [C₁₂H₆Cl₄O]⁺ |

| Loss of one Chlorine | 271 | [M-Cl]⁺ |

| Loss of two Chlorines | 236 | [M-2Cl]⁺ |

| Loss of C₆H₃Cl₂O | 145 | Cleavage of ether bond |

Note: The m/z values represent the nominal mass for the most abundant isotopes. The actual spectrum will show a characteristic isotopic cluster for each chlorine-containing ion.

Negative Chemical Ionization Mass Spectrometry (NCI-MS)

Negative Chemical Ionization Mass Spectrometry (NCI-MS) is a "soft" ionization technique that offers high sensitivity and selectivity for electrophilic compounds, such as those containing halogen atoms. researchgate.net This makes it particularly well-suited for the trace analysis of this compound in complex environmental samples. nih.govresearchgate.net

In NCI-MS, a reagent gas (like methane (B114726) or ammonia) is ionized, and the resulting low-energy electrons are captured by the analyte molecules. researchgate.net This process, known as electron capture negative ionization (ECNI), results in less fragmentation compared to EI-MS. fishersci.com For polychlorinated compounds, NCI-MS often produces an abundant molecular anion ([M]⁻) or a fragment ion corresponding to the loss of a chlorine atom ([M-Cl]⁻). fishersci.com The high efficiency of negative ion formation for halogenated compounds leads to significantly lower detection limits than those achievable with EI-MS. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides an additional dimension of selectivity, which is crucial for distinguishing target analytes from co-eluting interferences in complex matrices. nih.gov This technique involves two stages of mass analysis. In the first stage (MS1), a specific precursor ion (e.g., the molecular ion of this compound) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage (MS2). nih.gov

The high selectivity of monitoring a specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for highly sensitive and accurate quantification. nih.govniscpr.res.in This is particularly valuable when dealing with the analysis of persistent organic pollutants (POPs) in challenging matrices like sediment, biota, and human serum. nih.govresearchgate.netnih.gov

Table 2: Illustrative MS/MS Transitions for this compound Analysis

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

|---|---|---|

| 306 | 271 | [M]⁺ → [M-Cl]⁺ |

| 306 | 236 | [M]⁺ → [M-2Cl]⁺ |

Note: These transitions are illustrative and would require experimental optimization.

Quality Assurance and Quality Control Considerations in Environmental Monitoring

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure the reliability and validity of data generated during the environmental monitoring of this compound. researchgate.netacs.org These measures are implemented at every stage of the analytical process, from sample collection to final data reporting.

Key QA/QC elements include:

Method Blanks: These are samples of a clean matrix (e.g., solvent or certified clean sand) that are processed and analyzed in the same manner as the environmental samples. They are used to identify any contamination introduced during the analytical procedure. nih.gov

Spiked Samples: A known amount of the target analyte is added to a sample (matrix spike) or a clean matrix (laboratory control sample) before extraction. The recovery of the analyte is then measured to assess the accuracy and efficiency of the analytical method.

Internal Standards: Isotopically labeled analogs of the target analyte (e.g., ¹³C-labeled this compound) are added to every sample before processing. These standards are used to correct for variations in extraction efficiency and instrumental response, thereby improving the precision and accuracy of quantification. acs.org

Calibration Standards: A series of solutions with known concentrations of the analyte are used to generate a calibration curve, which is then used to determine the concentration of the analyte in the environmental samples.

Replicate Analyses: Analyzing duplicate or triplicate samples provides a measure of the precision of the analytical method.

Challenges in Confounder Identification and Separation from Structurally Similar Compounds (e.g., PCB Analogs)

A significant analytical challenge in the quantification of this compound is its potential for co-elution with structurally similar compounds, most notably certain polychlorinated biphenyl (B1667301) (PCB) congeners. nih.govmdpi.com Polychlorinated diphenyl ethers (PCDEs) and PCBs are both classes of persistent organic pollutants with similar physicochemical properties, which can lead to overlapping retention times on standard gas chromatography columns. researchgate.net

The interference is further complicated by the fact that some PCB congeners have the same nominal mass as PCDE congeners. For example, a pentachlorobiphenyl (C₁₂H₅Cl₅) has a nominal mass close to that of a tetrachlorodiphenyl ether (C₁₂H₆Cl₄O). While high-resolution mass spectrometry (HRMS) can often distinguish between these compounds based on their exact mass differences, this is not always feasible with lower-resolution instruments.

Even with the same number of chlorine atoms, different isomers of PCDEs and PCBs can co-elute, making accurate quantification difficult. researchgate.net For instance, the chromatographic separation of all 209 PCB congeners is a well-documented challenge, and the addition of 209 possible PCDE congeners creates an even more complex analytical problem. researchgate.net The use of highly selective GC columns, comprehensive two-dimensional gas chromatography (GCxGC), or tandem mass spectrometry (MS/MS) with carefully selected transitions is often necessary to overcome these interferences and ensure the accurate identification and quantification of this compound in environmental samples. nih.gov

Quantitative Structure Activity Relationships Qsars and Environmental Modeling of 2,2 ,3,4 Tetrachlorodiphenyl Ether

Development and Application of QSAR Models for Environmental Behavior Prediction

QSAR models are mathematical representations that correlate a chemical's structural or physicochemical properties with its biological activity or environmental fate. For 2,2',3,4'-tetrachlorodiphenyl ether, these models are crucial for predicting its persistence, degradation, and partitioning in various environmental compartments.

Development of QSAR Models: The development of a QSAR model is a systematic process. It begins with the compilation of a dataset of chemicals with known experimental values for a specific endpoint (e.g., biodegradability, soil sorption coefficient). For each chemical, molecular descriptors are calculated that quantify various aspects of its structure, such as size, shape, and electronic properties. Statistical methods are then employed to build a mathematical relationship between these descriptors and the observed activity. Modern approaches, such as deep learning-based QSAR (DL-QSAR), have shown high accuracy in predicting toxicological effects by transforming molecular descriptors into higher-dimensional spaces, which can effectively handle complex, non-linear relationships. nih.gov

Application for Environmental Behavior: QSAR models are applied to predict key environmental parameters for this compound. These predictions help in understanding how the compound will behave once released into the environment. For instance, models can estimate its octanol-water partition coefficient (Kow), a key indicator of its tendency to bioaccumulate in fatty tissues. Other models can predict its rate of degradation through processes like hydrolysis or photolysis, indicating its environmental persistence. These models are particularly valuable for supplementing experimental data, especially for compounds like many alkylated PAHs found in industrial discharges where ecotoxicological data is scarce. nih.gov

Table 1: Examples of QSAR Model Applications in Environmental Science

| QSAR Model Type | Predicted Endpoint | Relevance for this compound |

|---|---|---|

| Regression-based | Octanol-Water Partition Coefficient (log Kow) | Predicts potential for bioaccumulation in organisms. |

| Classification-based | Biodegradability (Ready/Not Ready) | Assesses persistence in the environment. |

| Deep Neural Network (DNN-QSAR) | Receptor Binding Affinity (e.g., Estrogen Receptor) | Predicts potential for endocrine disruption. nih.gov |

| Regression-based | Soil Sorption Coefficient (Koc) | Estimates mobility in soil and potential for groundwater contamination. |

In Silico Approaches for Ecotoxicity and Environmental Fate Assessment

In silico approaches encompass a wide range of computational methods, including QSARs, to assess the ecotoxicity and environmental fate of chemicals, thereby reducing the need for animal testing. nih.gov These methods leverage large databases of chemical and toxicological information to make predictions.

Ecotoxicity Assessment: For assessing ecotoxicity, in silico tools can predict a chemical's potential to cause harm to various organisms in the ecosystem. This is often done by calculating a point-of-departure (POD), which serves as a protective estimate of a concentration below which adverse effects are unlikely. nih.gov One significant resource is the US EPA's Toxicity Forecaster (ToxCast), which contains in vitro bioactivity data for thousands of chemicals. nih.gov While the correlation between some in vitro benchmarks and in vivo ecotoxicity data can be weak, certain metrics, like the lower-bound cytotoxic burst (LCB), show significant associations with in vivo data from resources like the Ecotoxicology Knowledgebase (ECOTOX). nih.gov These approaches are instrumental in screening large numbers of chemicals for potential hazards.

Environmental Fate Assessment: In silico models simulate the journey of this compound through the environment. Multimedia environmental fate models are used to predict its distribution across air, water, soil, and sediment. researchgate.net These models consider the chemical's properties (like vapor pressure and water solubility) and environmental conditions to estimate concentrations in different media. This helps to identify where the chemical is likely to accumulate and which organisms are most at risk of exposure.

Table 2: Comparison of In Silico, In Vitro, and In Vivo Toxicity Assessment

| Approach | Description | Example for this compound Assessment |

|---|---|---|

| In Silico (e.g., QSAR) | Computational models predict toxicity based on chemical structure. nih.gov | Predicting acute aquatic toxicity (LC50) to fish. |

| In Vitro (e.g., ToxCast) | High-throughput screening using isolated cells or proteins. nih.gov | Assessing binding affinity to cellular receptors to screen for specific mechanisms of action. |

| In Vivo (e.g., ECOTOX) | Experiments on whole, living organisms (e.g., fish, algae). nih.gov | Determining the no-observed-effect concentration (NOEC) in a chronic fish study. |

Food Web Bioaccumulation Modeling and Predictive Capabilities

Food web bioaccumulation models are sophisticated tools that simulate the transfer and magnification of chemicals through aquatic ecosystems. nih.govsfu.ca For a hydrophobic compound like this compound, these models are essential for predicting its concentration in various species, from phytoplankton to top predator fish. nih.gov

These models provide site-specific estimates of chemical concentrations and metrics like the bioconcentration factor (BCF) and bioaccumulation factor (BAF). nih.govsfu.ca Modern models incorporate advanced understanding of bioaccumulation mechanisms, including:

Chemical Partitioning: Modeling how a chemical distributes between water and an organism's tissues. nih.gov

Kinetic Models: Predicting chemical concentrations in lower-trophic-level organisms like algae and zooplankton. nih.gov

Allometric Relationships: Using an organism's size to predict physiological rates, such as gill ventilation, which affects chemical uptake from water. nih.gov

Gastrointestinal Magnification: A mechanistic model for how chemicals are absorbed from food in the gut. nih.gov

The performance of these models is rigorously evaluated by comparing their predictions against empirical data from real-world ecosystems. sfu.ca Such models have been successfully adapted to predict the bioaccumulation of various classes of persistent organic pollutants (POPs), demonstrating their flexibility and utility. rsc.orgnih.gov

Table 3: Key Components of a Food Web Bioaccumulation Model

| Model Component | Description | Relevance for this compound |

|---|---|---|

| Chemical Inputs | Physicochemical properties (e.g., log Kow, molecular weight). | Determines the compound's fundamental partitioning and uptake behavior. |

| Site Inputs | Environmental parameters (e.g., temperature, organic carbon content). | Defines the environmental context for bioaccumulation. |

| Food Web Structure | Defines the species present and their predator-prey relationships. researchgate.net | Maps the pathways for chemical transfer and biomagnification. |

| Organism Parameters | Biological traits (e.g., lipid content, growth rate, diet). nih.gov | Influences the rate of chemical uptake and elimination for each species. |

| Model Outputs | Predicted concentrations in each species, BCF, BAF, Trophic Magnification Factor (TMF). sfu.ca | Quantifies the risk to wildlife and potential for human exposure through fish consumption. |

Predictive Frameworks for Compound Prioritization and Environmental Risk Assessment

Predictive frameworks integrate data from QSARs, in silico tools, and bioaccumulation models to conduct comprehensive Environmental Risk Assessments (ERAs). researchgate.net An ERA is a structured process used to evaluate the likelihood of adverse effects on ecosystems resulting from exposure to a chemical. researchgate.net

These frameworks are fundamental to regulatory programs like the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). researchgate.net The process typically involves several tiers:

Problem Formulation: Defining the scope and objectives of the assessment.

Hazard Assessment: Identifying the intrinsic harmful properties of the substance using ecotoxicity data, often supplemented by QSAR and in silico predictions. europa.eu

Exposure Assessment: Estimating the concentrations of the chemical that organisms will be exposed to in the environment, using fate and bioaccumulation models.

Risk Characterization: Comparing exposure levels with toxicity thresholds (e.g., Predicted No-Effect Concentration, PNEC) to determine the risk.

Risk Management: If the risk is deemed unacceptable, measures are proposed to reduce it. service.gov.uk

These frameworks allow regulators to prioritize chemicals for further testing or regulatory action. service.gov.uk By using predictive models, substances like this compound can be screened and ranked based on their potential for persistence, bioaccumulation, and toxicity (PBT), ensuring that resources are focused on the chemicals of highest concern.

Research Gaps, Emerging Issues, and Future Research Directions for 2,2 ,3,4 Tetrachlorodiphenyl Ether

Elucidation of Novel Formation and Degradation Pathways